molecular formula C16H16N4OS B5477702 3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5477702
M. Wt: 312.4 g/mol
InChI Key: KEQRKLIOLFUESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyridine ring attached to a triazole ring, which is further substituted with a methoxybenzyl sulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxybenzyl chloride with sodium sulfide to form 3-methoxybenzyl sulfide. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the sulfanyl group can interact with thiol-containing proteins, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{5-[(3-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxybenzyl sulfanyl group and the triazole ring contributes to its versatility in various chemical reactions and its potential as a therapeutic agent .

Properties

IUPAC Name

3-[5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-15(13-6-4-8-17-10-13)18-19-16(20)22-11-12-5-3-7-14(9-12)21-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQRKLIOLFUESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.